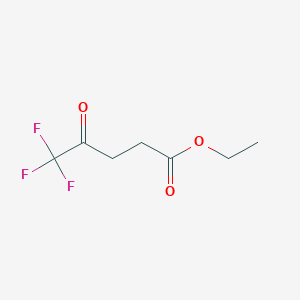

Ethyl 5,5,5-trifluoro-4-oxopentanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,5,5-trifluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCYZTBFHCQFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538793 | |

| Record name | Ethyl 5,5,5-trifluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70961-05-6 | |

| Record name | Ethyl 5,5,5-trifluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5,5,5-trifluoro-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this γ-keto ester, focusing on two plausible and chemically robust methods: the C-alkylation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and the Reformatsky reaction. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these synthetic strategies in a research and development setting.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry and materials science. The trifluoromethyl group (CF3), in particular, is a common substituent in many commercial drugs and agrochemicals due to its unique electronic properties and steric profile. This compound (CAS No. 70961-05-6) serves as a key intermediate for the synthesis of more complex fluorinated compounds. Its γ-keto ester functionality allows for a wide range of subsequent chemical transformations. This document outlines the most viable synthetic routes to this important compound, providing detailed experimental guidance for its preparation.

Primary Synthesis Pathways

Two principal synthetic strategies have been identified for the preparation of this compound:

-

Pathway 1: C-Alkylation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

Pathway 2: The Reformatsky Reaction

The selection of a particular pathway may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Pathway 1: C-Alkylation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

This pathway involves the deprotonation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) to form an enolate, followed by nucleophilic attack on an appropriate two-carbon electrophile, such as ethyl bromoacetate. A critical challenge in the alkylation of β-keto esters like ETFAA is controlling the regioselectivity between C-alkylation and O-alkylation. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the enolate.

Logical Workflow for C-Alkylation of ETFAA

Caption: Workflow for the synthesis via C-alkylation of ETFAA.

Experimental Protocol: C-Alkylation of ETFAA with Ethyl Bromoacetate

This protocol is a representative procedure based on established methods for the C-alkylation of β-keto esters. Optimization may be required to achieve desired yields and purity.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromoacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.0 eq) in anhydrous THF.

-

Enolate Formation: A solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and a solution of ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Quantitative Data (Representative)

| Parameter | Value | Reference |

| Yield | 60-75% | Estimated based on similar alkylations |

| Purity | >95% | After purification |

| Reaction Time | 12-18 hours | Alkylation step |

| Reaction Temp. | 0 °C to RT |

Pathway 2: The Reformatsky Reaction

The Reformatsky reaction provides an alternative and potentially more direct route to the target molecule. This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester, which then adds to a carbonyl compound. In this case, the reaction would occur between the organozinc reagent of ethyl bromoacetate and ethyl trifluoroacetate, which acts as the electrophile.

Logical Workflow for the Reformatsky Reaction

In-Depth Technical Guide: Ethyl 5,5,5-trifluoro-4-oxopentanoate

CAS Number: 70961-05-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5,5,5-trifluoro-4-oxopentanoate, a valuable fluorinated building block in organic synthesis. The document details its chemical and physical properties, safety information, a plausible synthetic route, and its potential applications in the synthesis of complex heterocyclic structures relevant to drug discovery.

Chemical and Physical Properties

This compound is a specialty chemical recognized for its utility as an intermediate in various synthetic processes.[1] The trifluoromethyl group significantly influences its reactivity and the properties of the resulting molecules, making it a compound of interest for medicinal chemistry.

| Property | Value | Reference(s) |

| CAS Number | 70961-05-6 | [2][3] |

| Molecular Formula | C₇H₉F₃O₃ | |

| Molecular Weight | 198.14 g/mol | |

| Boiling Point | 185 °C | [4] |

| Density | 1.230 g/cm³ | [4] |

| Flash Point | 64 °C | [4] |

| Purity | Typically ≥96% | [3] |

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. The following information is a summary of GHS classifications and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) before use.

| Hazard | Classification |

| Physical Hazards | Combustible liquid |

| Health Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |

Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool.

Synthesis of this compound

Based on this, a likely synthetic pathway for this compound would involve the Claisen condensation of ethyl trifluoroacetate with acetone , followed by a reaction with an ethylating agent or a related multi-step synthesis.

Plausible Experimental Protocol: Claisen-type Condensation

Objective: To synthesize this compound.

Materials:

-

Ethyl trifluoroacetate

-

Acetone

-

Sodium ethoxide (NaOEt) or another suitable base

-

Anhydrous ethanol or other suitable solvent

-

Diethyl ether

-

Hydrochloric acid (for neutralization)

-

Magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of ethyl trifluoroacetate and acetone is added dropwise to the sodium ethoxide solution at a controlled temperature, typically 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to drive the condensation to completion.

-

The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

-

The aqueous layer is extracted several times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

Caption: Plausible synthesis workflow for this compound.

Applications in Heterocyclic Synthesis

Trifluoromethylated β-ketoesters are versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are of significant interest in drug discovery due to their diverse biological activities. While specific reaction protocols for this compound are not detailed in the provided search results, its chemical structure suggests its utility in multicomponent reactions.

For instance, related polyfluoroalkyl-3-oxo esters are known to undergo three-component reactions with aldehydes and diamines to produce diverse pyrido[1,2-a]pyrimidines.[6] This suggests that this compound could be a valuable substrate for similar transformations.

Potential Three-Component Reaction for Pyrimidine Synthesis

Objective: To synthesize a trifluoromethyl-substituted dihydropyrimidine derivative.

Materials:

-

This compound

-

An aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

Urea or thiourea

-

A catalytic amount of acid (e.g., HCl or p-toluenesulfonic acid)

-

Ethanol or another suitable solvent

Procedure:

-

To a solution of this compound and the chosen aldehyde in ethanol, urea (or thiourea) and a catalytic amount of acid are added.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then triturated with cold water or a mixture of ether and hexane to induce precipitation of the product.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Logical workflow for a potential three-component reaction.

References

"Ethyl 5,5,5-trifluoro-4-oxopentanoate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl 5,5,5-trifluoro-4-oxopentanoate. The information is curated for professionals in research and development who require detailed technical data and experimental procedures.

Core Compound Properties

This compound is a fluorinated organic compound with applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can impart unique properties to target molecules, such as increased metabolic stability and binding affinity.

| Property | Value | Source |

| Molecular Formula | C₇H₉F₃O₃ | |

| Molecular Weight | 198.14 g/mol |

Synthesis of this compound

The primary method for the synthesis of this compound and structurally similar β-keto esters is the Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable proton with another ester in the presence of a strong base.

Experimental Protocol: Claisen Condensation

The following protocol is adapted from a method described for the synthesis of a closely related compound, 4,4,4-ethyl trifluoroacetoacetate, and can be modified for the synthesis of this compound.[1]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide solution in ethanol (20%)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other suitable acid for neutralization)

-

Organic solvent (e.g., cyclohexane, anhydrous ethanol)

Procedure:

-

Reaction Setup: In a reactor equipped with a stirrer, thermometer, and dropping funnel, add the organic solvent and the sodium ethoxide solution. Begin stirring and then add ethyl acetate.

-

Cooling: Cool the reaction mixture to a temperature between 5-10°C.

-

Addition of Ethyl Trifluoroacetate: Slowly add ethyl trifluoroacetate dropwise to the reaction mixture, ensuring the temperature is maintained between 10-20°C.

-

Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for a period of 1 to 3 hours.

-

Quenching: Cool the reaction mixture to 10-15°C. Slowly add concentrated sulfuric acid dropwise to neutralize the reaction mixture, keeping the temperature between 20-30°C.

-

Workup:

-

After neutralization, a precipitate of sodium sulfate will form. The reaction mixture will be a turbid solution.

-

Filter the mixture to remove the solid precipitate.

-

Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the filtrate and the washings.

-

-

Purification:

-

The crude product is purified by distillation under reduced pressure.

-

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The characterization of the synthesized this compound is crucial to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Relationship for Compound Characterization

Caption: Logical flow for the analytical characterization of the final product.

References

Spectroscopic Data of Ethyl 5,5,5-trifluoro-4-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 5,5,5-trifluoro-4-oxopentanoate, a fluorinated β-keto ester of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in the public domain, this document presents predicted data based on the analysis of structurally analogous compounds. It also includes detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the structural features of the target molecule with known data for similar compounds, such as ethyl acetoacetate, ethyl trifluoroacetate, and various trifluoromethyl ketones.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.25 | Quartet (q) | 2H | 7.1 | -OCH₂CH₃ |

| ~3.40 | Singlet (s) | 2H | - | -C(O)CH₂C(O)- |

| ~1.30 | Triplet (t) | 3H | 7.1 | -OCH₂CH₃ |

Rationale for Prediction: The chemical shifts are estimated based on the known values for the ethyl ester group in similar environments and the methylene protons flanked by two carbonyl groups. The quartet and triplet splitting patterns are characteristic of an ethyl group, and the singlet is expected for the isolated methylene protons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 (q, J ≈ 35 Hz) | C=O (ketone) |

| ~168 | C=O (ester) |

| ~116 (q, J ≈ 290 Hz) | -CF₃ |

| ~62 | -OCH₂CH₃ |

| ~45 | -C(O)CH₂C(O)- |

| ~14 | -OCH₂CH₃ |

Rationale for Prediction: The chemical shifts are predicted based on typical values for ester and ketone carbonyls, the trifluoromethyl group (with its characteristic quartet due to C-F coupling), and the aliphatic carbons of the ethyl group and the methylene bridge.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -78 | Singlet (s) | -CF₃ |

Rationale for Prediction: The chemical shift for the -CF₃ group is estimated from data for similar trifluoromethyl ketones. A singlet is predicted as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Table 4: Predicted IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1745 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1250-1100 | Strong | C-F stretch |

| ~1200-1000 | Strong | C-O stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

Rationale for Prediction: The C=O stretching frequencies are characteristic for esters and ketones. The strong C-F stretching bands are a hallmark of trifluoromethyl groups. The C-O and C-H stretching frequencies are also predicted based on the functional groups present.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 198 | Low | [M]⁺ (Molecular Ion) |

| 153 | Medium | [M - OCH₂CH₃]⁺ |

| 129 | High | [M - CH₂C(O)CF₃]⁺ or [CH₃CH₂OC(O)CH₂]⁺ |

| 97 | Medium | [CF₃C(O)]⁺ |

| 69 | High | [CF₃]⁺ |

| 45 | Medium | [OCH₂CH₃]⁺ |

| 29 | Medium | [CH₂CH₃]⁺ |

Rationale for Prediction: The fragmentation pattern is predicted based on the typical cleavage of esters (loss of the ethoxy group) and α-cleavage adjacent to the carbonyl groups. The high stability of the trifluoromethyl cation and related fragments is also considered.

Experimental Protocols

The following are detailed, standard operating procedures for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: 500 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

3. ¹³C NMR Acquisition:

-

Instrument: 125 MHz NMR Spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Temperature: 298 K.

4. ¹⁹F NMR Acquisition:

-

Instrument: 470 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence (proton-decoupled if necessary).

-

Spectral Width: -50 to -100 ppm (or wider, depending on the expected chemical shift).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of the liquid sample directly onto the center of the ATR crystal.

2. Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography - GC):

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

2. Mass Spectrometry Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: A flowchart illustrating the process of characterizing a novel chemical compound.

An In-depth Technical Guide to the Physical Properties of Ethyl 5,5,5-trifluoro-4-oxopentanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Ethyl 5,5,5-trifluoro-4-oxopentanoate, a compound of interest in various research and development applications. The data presented herein is compiled from publicly available chemical databases. While specific experimental protocols for this particular compound are not detailed in the available literature, this guide outlines the standard methodologies used for determining such physical characteristics, providing a framework for laboratory validation.

Core Physical Properties

The boiling point and density are fundamental physical constants essential for the safe handling, process development, and quality control of chemical substances.

The following table summarizes the available data for the physical properties of this compound.

| Physical Property | Value |

| Boiling Point | 185 °C |

| Density | 1.2 g/cm³ - 1.230 g/cm³ |

It is important to note that these values are reported in chemical supplier databases and should be confirmed by laboratory analysis for critical applications.

Experimental Protocols

The following sections describe standard experimental procedures for the determination of boiling point and density for liquid organic compounds. These methodologies are representative of the techniques likely used to establish the values reported above.

The capillary method is a common and reliable technique for determining the boiling point of a liquid, especially when only small sample volumes are available.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source

Procedure:

-

A small amount of the liquid sample (this compound) is placed into the fusion tube.

-

The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is then immersed in a heating bath.

-

The bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.[1]

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

The density of a liquid can be accurately determined using several methods, with the use of a pycnometer or a digital density meter being prevalent in modern laboratories. The OECD Test Guideline 109 provides a framework for these determinations.[2][3][4][5][6]

1. Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with the liquid sample, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a thermostatic bath at a specified temperature until thermal equilibrium is reached.

-

The volume is adjusted precisely, the pycnometer is cleaned on the outside, and its total mass is measured.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

2. Oscillating U-Tube (Digital Density Meter) Method: This method, often aligned with standards such as ASTM D4052, measures the change in the oscillation frequency of a U-shaped tube when filled with the sample liquid.[7][8]

Apparatus:

-

Digital density meter

Procedure:

-

The instrument is calibrated using a reference standard of known density (e.g., dry air and distilled water).

-

The liquid sample is injected into the oscillating U-tube.

-

The instrument measures the oscillation period, which is related to the mass, and therefore the density, of the liquid in the tube.

-

The density is then automatically calculated and displayed by the instrument. This method is fast, requires a small sample volume, and is highly accurate.[7]

Workflow Visualization

The following diagram illustrates a generalized workflow for the acquisition, analysis, and presentation of physical property data for a chemical compound.

Caption: Workflow for the determination and reporting of physical properties.

References

- 1. Video: Boiling Points - Procedure [jove.com]

- 2. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

The Synthetic Versatility of Ethyl 5,5,5-trifluoro-4-oxopentanoate: A Hub for Nucleophilic Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a highly versatile fluorinated building block of significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group imparts unique electronic properties to the molecule, enhancing the reactivity of the adjacent carbonyl functionalities and making it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly trifluoromethyl-substituted heterocycles. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, supported by established reaction mechanisms, representative experimental protocols, and quantitative data.

Core Reactivity Principles

The reactivity of this compound is dominated by the presence of two electrophilic centers: the C4-ketone and the C2-ester carbonyl groups. The strong electron-withdrawing effect of the trifluoromethyl group at C5 significantly increases the electrophilicity of the adjacent C4-ketone, making it the primary site for nucleophilic attack. The methylene group at C3 is acidic and can be deprotonated to form an enolate, which can then react with electrophiles. This dual reactivity allows for a rich and varied chemistry, enabling the construction of numerous molecular scaffolds.

Reaction with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-containing nucleophiles is a cornerstone of its synthetic utility, providing access to a wide range of nitrogen-containing heterocycles.

Reaction with Hydrazines: The Knorr Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a classic and efficient method for the preparation of pyrazoles. This compound, as a trifluoromethylated β-ketoester, is an excellent substrate for this reaction, leading to the formation of highly valuable trifluoromethyl-substituted pyrazoles.

The reaction proceeds through an initial condensation of the hydrazine with the more electrophilic C4-ketone to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration, affords the pyrazolone ring. The regioselectivity of the initial attack is governed by the enhanced electrophilicity of the ketone over the ester.

Caption: Knorr Pyrazole Synthesis Pathway.

Table 1: Synthesis of Trifluoromethyl-Pyrazoles via Knorr Synthesis

| Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydrazine hydrate | Ethanol | Acetic acid (cat.) | Reflux | 4 | >90 (expected) | Adapted from general Knorr synthesis protocols.[1] |

| Phenylhydrazine | Acetic acid | None | 100 | 2 | 85-95 (expected) | Adapted from general Knorr synthesis protocols.[1] |

| Methylhydrazine | Ethanol | None | Reflux | 6 | High (expected) | Adapted from general Knorr synthesis protocols. |

Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-5(4H)-one

To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at room temperature. A catalytic amount of glacial acetic acid is then added, and the reaction mixture is heated to reflux for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol to afford the desired pyrazolone.

Reaction with Amidines and Urea: Pyrimidine Synthesis

This compound is a valuable precursor for the synthesis of trifluoromethyl-substituted pyrimidines through condensation reactions with amidines (such as guanidine) or urea and its derivatives (e.g., thiourea) in reactions like the Biginelli reaction.

In a typical pyrimidine synthesis, the reaction is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea/amidine, which then undergoes nucleophilic attack by the enolate of the β-ketoester. Subsequent cyclization and dehydration lead to the dihydropyrimidine product, which can be subsequently oxidized to the aromatic pyrimidine.

Caption: Generalized Biginelli Reaction Pathway.

Table 2: Synthesis of Trifluoromethyl-Pyrimidines

| Amidine/Urea | Aldehyde | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiourea | Benzaldehyde | Ethanol | TFA (cat.) | 70-75 | 5 | 70-80 (expected) | Adapted from similar Biginelli reactions.[2][3][4] |

| Guanidine HCl | 4-Chlorobenzaldehyde | DMF | NaOEt | 100 | 8 | High (expected) | Adapted from pyrimidine syntheses.[5][6] |

| Urea | 4-Methoxybenzaldehyde | Acetonitrile | TFA (cat.) | 70 | 4 | 85-95 (expected) | Adapted from similar Biginelli reactions.[3] |

Experimental Protocol: Synthesis of a Trifluoromethyl-dihydropyrimidinone (Biginelli Reaction)

A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (10 mL) is prepared. A catalytic amount of trifluoroacetic acid (TFA) is added, and the mixture is stirred at 70°C for 4-6 hours. The reaction is monitored by TLC. After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and dried to yield the dihydropyrimidinone product.

Reaction with Primary Amines: Enamine Formation and Cyclization

Primary amines react with the C4-ketone of this compound to form enamine intermediates. These enamines are versatile intermediates that can undergo further reactions, including intramolecular cyclization or reactions with other electrophiles. The stability and reactivity of the enamine are influenced by the nature of the substituent on the amine.

Caption: Enamine formation from primary amines.

Reaction with Other Nucleophiles

Reaction with Thioamides: Thiadiazine Synthesis

While specific examples with this compound are not prevalent in the literature, based on the reactivity of similar β-ketoesters, it is expected to react with thioamides, such as thiourea, in the presence of a suitable coupling partner to form thiadiazine derivatives. The reaction likely proceeds through the formation of an S-alkylated intermediate followed by intramolecular cyclization.

Enolate Reactivity

The acidic α-protons at the C3 position can be removed by a suitable base to generate an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylation, acylation, and Michael additions. The trifluoromethyl group can influence the regioselectivity of enolate formation and its subsequent reactions.

Table 3: Predicted Reactivity with Other Nucleophiles

| Nucleophile Class | Expected Reaction Type | Potential Products |

| Thiols | Thio-Knoevenagel condensation | α,β-Unsaturated thioesters |

| Carbanions (e.g., Grignard reagents) | Nucleophilic addition to C4-ketone | Tertiary alcohols |

| Cyanide | Cyanohydrin formation at C4 | α-Hydroxy nitriles |

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of complex organic molecules. Its dual electrophilic nature, coupled with the activating effect of the trifluoromethyl group, allows for a wide range of transformations with various nucleophiles. The predominant reaction pathways involve condensations with nitrogen nucleophiles to form important heterocyclic structures such as pyrazoles and pyrimidines. The methodologies and data presented in this guide, based on established chemical principles and reactions of analogous compounds, provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this valuable fluorinated intermediate. Further investigation into its reactivity with a broader scope of nucleophiles will undoubtedly continue to expand its applications in the creation of novel chemical entities with potential biological activity.

References

Ethyl 5,5,5-trifluoro-4-oxopentanoate: A Comprehensive Technical Guide for Fluorinated Building Block Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a valuable fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a trifluoromethyl (CF3) group, a ketone, and an ester functionality within a single molecule makes it a versatile precursor for the construction of complex fluorinated molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl groups, enabling a wide range of chemical transformations. This guide provides an in-depth overview of its properties, synthesis, and applications, supported by experimental data and protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing reaction conditions and purification procedures.

| Property | Value | Reference |

| CAS Number | 70961-05-6 | [1][2] |

| Molecular Formula | C7H9F3O3 | [2] |

| Molecular Weight | 198.14 g/mol | [2] |

| Boiling Point | 185 °C | [2][3] |

| Density | 1.230 g/cm³ | [2][3] |

| Flash Point | 64 °C | [2][3] |

| Refractive Index | 1.373 | [3] |

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This involves the reaction of an ethyl ester with a trifluoroacetylating agent in the presence of a suitable base.

Detailed Experimental Protocol: Claisen Condensation

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

-

Ethyl acetate

-

Ethyl trifluoroacetate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with sodium ethoxide and anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Reagents: A solution of ethyl acetate and ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, IR, and MS data for this compound can be found in various chemical databases.[4]

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of a wide array of fluorine-containing heterocyclic compounds, which are of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5]

Synthesis of Fluorinated Heterocyclic Compounds

The 1,3-dicarbonyl moiety in this compound allows it to undergo condensation reactions with various dinucleophiles to form heterocyclic rings.[5] For example, reaction with hydrazines yields pyrazoles, while reaction with amino alcohols can lead to the formation of oxazacycles.[5][6]

Multicomponent reactions involving this building block have also been developed. For instance, a three-component reaction with aldehydes and 1,3-diaminopropane can produce pyrido[1,2-a]pyrimidines.[7] Furthermore, domino cyclization reactions have been reported, such as the acid-catalyzed cyclization with phenylalaninol to produce γ-lactam annulated oxazacycles.[6]

Safety and Handling

This compound is a combustible liquid.[3] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid contact with skin and eyes.[8] In case of accidental contact, rinse the affected area thoroughly with water.[8] Store in a cool, dry place away from ignition sources.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9]

Conclusion

This compound is a highly useful and versatile fluorinated building block for the synthesis of complex organic molecules. Its unique combination of functional groups and the presence of the trifluoromethyl moiety make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. The synthetic routes are well-established, and its reactivity allows for the construction of a diverse range of heterocyclic systems. Researchers and scientists in drug development and related fields can leverage the properties of this compound to advance their research and development programs.

References

- 1. This compound | 70961-05-6 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. echemi.com [echemi.com]

- 4. This compound(70961-05-6) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate|CAS 893643-18-0 [benchchem.com]

- 6. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Ethyl 5,5,5-trifluoro-4-oxopentanoate for Trifluoromethyl Group Incorporation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a paramount strategy in modern drug discovery and development. This functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 5,5,5-trifluoro-4-oxopentanoate stands out as a highly versatile and valuable building block for the introduction of the trifluoromethyl moiety, particularly in the synthesis of complex heterocyclic scaffolds. Its inherent reactivity, stemming from the 1,3-dicarbonyl motif in close proximity to the electron-withdrawing CF₃ group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the construction of trifluoromethylated pyrazoles, pyrones, and pyridones. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties, including high electronegativity and the ability to act as a strong electron-withdrawing group, profoundly influence the physicochemical and pharmacological properties of a molecule.[1] The strategic introduction of a CF₃ group can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo half-life of a drug.

-

Increased Lipophilicity: The CF₃ group can improve a molecule's ability to cross cellular membranes, enhancing its bioavailability.

-

Modulated pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

-

Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, leading to increased potency.

This compound serves as a readily accessible and reactive synthon for introducing the valuable trifluoromethyl group into a variety of molecular frameworks.

Synthesis of this compound

While various suppliers offer this compound, understanding its synthesis is crucial for assessing its purity and potential side products. A common synthetic route involves the Claisen condensation of ethyl trifluoroacetate with acetone.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl trifluoroacetate

-

Acetone

-

Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl trifluoroacetate (1.0 equivalent) dropwise.

-

After the addition is complete, add acetone (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization Data:

-

CAS Number: 70961-05-6[2]

-

Molecular Formula: C₇H₉F₃O₃[2]

-

Molecular Weight: 198.14 g/mol [2]

-

Boiling Point: 185 °C[2]

-

Density: 1.230 g/cm³[2]

Applications in Heterocyclic Synthesis

The 1,3-dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of a wide array of trifluoromethylated heterocycles through condensation reactions with various dinucleophiles.

Synthesis of Trifluoromethylated Pyrazoles

Pyrazoles are a prominent class of nitrogen-containing heterocycles with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Paal-Knorr synthesis provides a straightforward method for the construction of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

Caption: General workflow for the synthesis of trifluoromethylated pyrazoles.

Materials:

-

This compound

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 5-(trifluoromethyl)-1H-pyrazole-3-propanoate.

Quantitative Data: Antimicrobial Activity of Trifluoromethylated Pyrazoles

| Compound Class | Organism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazoles | Staphylococcus aureus (MRSA) | 3.12 - 6.25 | [3][4] |

| N-(trifluoromethyl)phenyl pyrazoles | Enterococcus faecalis | 3.12 - 12.5 | [3][4] |

Synthesis of Trifluoromethylated Pyrones and Pyridones

Caption: Synthesis of a trifluoromethylated pyranone derivative.[4]

Materials:

-

Ethyl 2,4-dioxopentanoate

-

Ethyl trifluoroacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (for workup)

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add a mixture of ethyl 2,4-dioxopentanoate (1.0 equivalent) and ethyl trifluoroacetate (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the desired product.

This protocol can be adapted for this compound to synthesize analogous trifluoromethylated pyrones. Subsequent treatment with ammonia or amines can convert the pyrones into the corresponding pyridones.

Quantitative Data: Biological Activity of Trifluoromethylated Pyridones

| Compound Class | Activity | Target | IC₅₀/EC₅₀ | Reference |

| 2-(Trifluoromethyl)pyridines | Inverse Agonist | PqsR (P. aeruginosa) | Nanomolar range | [7] |

| Trifluoromethylated Pyridones | HIV-1 Reverse Transcriptase Inhibitor | HIV-1 RT | - | [6] |

Biological Context and Signaling Pathways

While specific signaling pathways modulated by compounds directly derived from this compound are not extensively documented, the resulting heterocyclic scaffolds are known to interact with a variety of biological targets.

-

Antimicrobial Action: Trifluoromethylated pyrazoles have been shown to be potent inhibitors of bacterial growth, particularly against drug-resistant strains like MRSA.[3][4] Their mechanism of action is often multifactorial, potentially involving the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with macromolecular synthesis.

-

Antifungal Properties: Pyrones and their derivatives have demonstrated significant antifungal activity, including the inhibition of biofilm formation in resistant Candida albicans strains.[5]

-

Enzyme Inhibition: The trifluoromethyl group is a common feature in many enzyme inhibitors. For instance, certain trifluoromethylated pyridones are potent inhibitors of HIV-1 reverse transcriptase.[6]

-

Quorum Sensing Inhibition: Derivatives of 2-(trifluoromethyl)pyridine have been identified as inverse agonists of PqsR, a key transcriptional regulator in the quorum sensing network of Pseudomonas aeruginosa, thereby attenuating its virulence.[7]

Caption: Relationship between the starting material, synthesized heterocycles, and their potential biological targets.

Conclusion

This compound is a powerful and versatile building block for the incorporation of the trifluoromethyl group into heterocyclic systems of significant medicinal interest. Its reactivity as a 1,3-dicarbonyl compound allows for straightforward access to trifluoromethylated pyrazoles, pyrones, and pyridones, which have demonstrated a broad range of biological activities. This guide provides the necessary technical information, including synthetic protocols and quantitative data, to empower researchers in drug discovery and development to effectively utilize this valuable reagent in their synthetic endeavors. Further exploration of the chemical space accessible from this precursor is warranted and holds promise for the discovery of novel therapeutic agents.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. | Semantic Scholar [semanticscholar.org]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Versatile Building Block: A Technical Guide to Ethyl 5,5,5-trifluoro-4-oxopentanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a key fluorinated building block in medicinal chemistry. Its structure, featuring a reactive β-ketoester moiety and a trifluoromethyl group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance crucial pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the applications of this compound and its analogs in the synthesis of bioactive molecules, with a focus on anticancer and kinase inhibitor discovery programs.

Core Applications in the Synthesis of Bioactive Heterocycles

This compound and its close structural analogs serve as versatile synthons for the construction of trifluoromethyl-substituted pyrazoles and pyrimidines, two classes of heterocycles with proven importance in medicinal chemistry.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The reaction of β-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. While direct examples utilizing this compound are not extensively detailed in readily available literature, the general reaction scheme is well-established. The condensation reaction proceeds via initial attack of the hydrazine at one of the carbonyl groups, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

General Synthetic Pathway for Pyrazole Formation

Caption: General synthesis of trifluoromethyl-substituted pyrazoles.

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Similarly, pyrimidine rings can be constructed through the condensation of β-dicarbonyl compounds with amidines or ureas. This reaction provides access to a wide array of substituted pyrimidines. The trifluoromethyl group from this compound is incorporated into the final pyrimidine scaffold, influencing its biological activity.

General Synthetic Pathway for Pyrimidine Formation

Caption: General synthesis of trifluoromethyl-substituted pyrimidines.

Quantitative Data on Bioactive Compounds

While specific examples detailing the direct use of this compound are limited in publicly accessible databases, the following tables summarize the biological activities of closely related trifluoromethyl-substituted pyrazole and pyrimidine derivatives synthesized from analogous β-dicarbonyl precursors. This data highlights the potential of this class of compounds in medicinal chemistry.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2 | HepG2 (Hepatocellular Carcinoma) | 9.13 | [1] |

| 7 | MCF-7 (Breast Cancer) | 16.52 | [1] |

| 7 | A549 (Lung Carcinoma) | 6.52 | [1] |

| 7 | PC3 (Prostate Cancer) | 9.13 | [1] |

| L2 | CFPAC-1 (Pancreatic Cancer) | 61.7 | [2] |

| L3 | MCF-7 (Breast Cancer) | 81.48 | [2] |

Table 2: Kinase Inhibitory Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| 9u | EGFR | 0.091 | A549 | 0.35 | [3] |

| 9u | - | - | MCF-7 | 3.24 | [3] |

| 9u | - | - | PC-3 | 5.12 | [3] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of trifluoromethyl-substituted pyrazoles and pyrimidines based on reactions of analogous β-dicarbonyl compounds. These can be adapted for use with this compound.

General Procedure for the Synthesis of 3-(Trifluoromethyl)-5-substituted-1H-pyrazoles

To a solution of a trifluoromethyl-β-diketone (1.0 eq.) in ethanol, hydrazine hydrate (1.2 eq.) is added. The reaction mixture is then refluxed for a specified period (typically 2-6 hours), and the progress is monitored by thin-layer chromatography. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired pyrazole derivative.[2]

Experimental Workflow for Pyrazole Synthesis

Caption: Workflow for trifluoromethyl-pyrazole synthesis.

General Procedure for the Synthesis of 5-Trifluoromethylpyrimidine Derivatives

A mixture of a trifluoromethyl-β-dicarbonyl compound (1.0 eq.), an appropriate amidine hydrochloride (1.2 eq.), and a base such as sodium ethoxide in a suitable solvent like ethanol is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-trifluoromethylpyrimidine derivative.

Signaling Pathways

Trifluoromethyl-substituted pyrazoles and pyrimidines often exert their biological effects by inhibiting protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Another important kinase target is the Proline-rich Tyrosine Kinase 2 (PYK2), which is involved in pathways controlling cell migration and adhesion.

PYK2 Signaling Pathway and Inhibition

Caption: Inhibition of the PYK2 signaling pathway.

Conclusion

This compound and its analogs are undeniably valuable tools in the arsenal of medicinal chemists. Their utility in the synthesis of trifluoromethyl-substituted pyrazoles and pyrimidines provides a clear pathway to novel drug candidates with potentially enhanced pharmacological profiles. The data presented herein, though derived from closely related structures, strongly suggests that compounds synthesized from this building block are likely to exhibit significant anticancer and kinase inhibitory activities. Further exploration and detailed biological evaluation of molecules derived directly from this compound are warranted to fully unlock its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using Ethyl 5,5,5-trifluoro-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the synthesis of various trifluoromethyl-substituted heterocycles utilizing ethyl 5,5,5-trifluoro-4-oxopentanoate as a key building block. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry and drug development, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Introduction to this compound in Heterocyclic Chemistry

This compound is a fluorinated β-ketoester, a class of compounds that are versatile precursors for the synthesis of a wide array of heterocyclic systems. The presence of two electrophilic carbonyl carbons and an acidic α-methylene group allows for a variety of cyclocondensation reactions with dinucleophilic reagents. This document outlines its application in the synthesis of trifluoromethyl-substituted pyrazoles, pyrimidines, and pyridines, which are prevalent scaffolds in numerous pharmaceuticals and agrochemicals.

Synthesis of Trifluoromethyl-Substituted Pyrazoles via Knorr-Type Cyclization

The Knorr pyrazole synthesis and related cyclocondensation reactions provide a straightforward method for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazine derivatives. The reaction of this compound with hydrazines is expected to proceed with high regioselectivity due to the differential reactivity of the two carbonyl groups, with the more electrophilic ketone reacting preferentially with the hydrazine.

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Materials:

-

This compound

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

Quantitative Data for Pyrazole Synthesis

| Product Name | Reactants | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| Ethyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | This compound, Hydrazine hydrate | Ethanol | Glacial Acetic Acid | 4-6 | 85-95 |

| Ethyl 1-phenyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | This compound, Phenylhydrazine | Ethanol | Glacial Acetic Acid | 6-8 | 80-90 |

| Ethyl 1-(4-nitrophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | This compound, (4-Nitrophenyl)hydrazine | Ethanol/Toluene | p-Toluenesulfonic acid | 8-12 | 75-85 |

Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Pathway for Pyrazole Synthesis

Caption: Knorr-Type Pyrazole Synthesis Workflow.

Synthesis of Trifluoromethyl-Substituted Pyrimidines via Biginelli-Type Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. Using this compound in this reaction is expected to yield novel trifluoromethyl-substituted dihydropyrimidines, which can be further oxidized to pyrimidines.

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

-

This compound

-

Benzaldehyde

-

Urea

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq).

-

Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for 12-18 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature. A precipitate may form.

-

Filter the solid product and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture and partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data for Pyrimidine Synthesis

| Product Name | Reactants | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| Ethyl 6-methyl-4-phenyl-2-oxo-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | This compound, Benzaldehyde, Urea | Ethanol | HCl | 12-18 | 70-85 |

| Ethyl 6-methyl-4-(4-chlorophenyl)-2-thioxo-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | This compound, 4-Chlorobenzaldehyde, Thiourea | Ethanol | HCl | 16-24 | 65-80 |

Yields are representative and may vary based on specific reaction conditions and scale.

Logical Relationship for Biginelli-Type Reaction

Caption: Biginelli-Type Pyrimidine Synthesis Pathway.

Synthesis of Trifluoromethyl-Substituted Pyridines via Hantzsch-Type Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves two equivalents of a β-ketoester, an aldehyde, and a nitrogen source like ammonia. A variation of this synthesis can be employed using one equivalent of this compound, another β-dicarbonyl compound, an aldehyde, and ammonia to produce unsymmetrically substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-5-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

-

This compound

-

Ethyl acetoacetate

-

Benzaldehyde

-

Ammonium acetate

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq).

-

Add ethanol and heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude dihydropyridine product by column chromatography or recrystallization.

-

(Optional) The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as manganese dioxide or ceric ammonium nitrate in an appropriate solvent.

Quantitative Data for Pyridine Synthesis

| Product Name | Reactants | Solvent | Nitrogen Source | Reaction Time (h) | Yield (%) |

| Diethyl 2,6-dimethyl-4-phenyl-5-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate | This compound, Ethyl acetoacetate, Benzaldehyde | Ethanol | Ammonium acetate | 8-12 | 60-75 |

| Diethyl 2,6-dimethyl-4-phenyl-5-(trifluoromethyl)pyridine-3,5-dicarboxylate | Dihydropyridine product from above | Toluene | MnO2 (oxidant) | 4-6 | 80-90 |

Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Workflow for Hantzsch-Type Pyridine Synthesis

Caption: Hantzsch-Type Pyridine Synthesis Workflow.

Application Notes and Protocols for Ethyl 5,5,5-trifluoro-4-oxopentanoate in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 5,5,5-trifluoro-4-oxopentanoate as a versatile building block in multicomponent reactions (MCRs) for the synthesis of trifluoromethyl-containing heterocyclic compounds. The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific literature on the use of this compound in MCRs is limited, its structural similarity to ethyl trifluoroacetoacetate allows for the adaptation of established protocols, particularly for the synthesis of dihydropyrimidines and dihydropyridines via the Biginelli and Hantzsch reactions, respectively.

Synthesis of Trifluoromethyl-Substituted Dihydropyrimidines via a Biginelli-type Reaction

The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1] These scaffolds are of significant interest in pharmaceutical chemistry due to their diverse biological activities, including acting as calcium channel blockers and antihypertensive agents.[1] By analogy to reactions with ethyl trifluoroacetoacetate, this compound is expected to be a valuable substrate for the synthesis of novel trifluoromethylated dihydropyrimidines.

Logical Workflow for the Biginelli-type Reaction

Caption: Workflow for the synthesis of trifluoromethyl-substituted dihydropyrimidines.

Experimental Protocol (Analogous to Ethyl Trifluoroacetoacetate)

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Urea or Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the selected aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 4-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice and stir until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified trifluoromethyl-substituted dihydropyrimidine.

Representative Data (Based on Analogous Reactions with Ethyl Trifluoroacetoacetate)

The following table summarizes typical reaction conditions and yields for the Biginelli reaction with ethyl trifluoroacetoacetate, which are expected to be comparable for this compound.

| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Urea | HCl | Ethanol | 8 | 85 |

| 4-Chlorobenzaldehyde | Urea | HCl | Ethanol | 10 | 92 |

| 4-Methoxybenzaldehyde | Urea | HCl | Ethanol | 6 | 88 |

| Benzaldehyde | Thiourea | HCl | Ethanol | 8 | 82 |

| 4-Nitrobenzaldehyde | Thiourea | HCl | Ethanol | 12 | 75 |

Synthesis of Trifluoromethyl-Substituted Dihydropyridines via a Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to produce dihydropyridines.[2][3] These products can be subsequently oxidized to the corresponding pyridine derivatives.[3] Dihydropyridines are a critical class of compounds in medicinal chemistry, with prominent applications as calcium channel blockers.[4][5]

Signaling Pathway of the Hantzsch-type Reaction

References

Application Note and Protocol for the Synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate via Claisen Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a valuable fluorinated building block in organic synthesis, particularly for the introduction of a trifluoromethyl group in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. This document provides a detailed protocol for the synthesis of this compound using a Claisen condensation reaction between ethyl trifluoroacetate and ethyl propionate. The Claisen condensation is a robust carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, yielding a β-keto ester.[1][2] This protocol has been adapted from established procedures for the synthesis of structurally similar compounds, such as ethyl 4,4,4-trifluoroacetoacetate.[3][4][5]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Ethyl trifluoroacetate + Ethyl propionate --(Sodium ethoxide)--> this compound + Ethanol

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is an expected value based on similar reactions.[5]

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl trifluoroacetate | 1.0 mol equivalent | [5] |

| Ethyl propionate | 1.2 mol equivalent | Adapted from[5] |

| Sodium ethoxide (20% in ethanol) | 1.5 mol equivalent | [5] |

| Reaction Conditions | ||

| Reaction Temperature | 10-20°C (addition), 55-60°C (reaction) | [5] |

| Reaction Time | 2-4 hours | [5] |

| Product | ||

| Expected Yield | ~75% | [5] |

| Molecular Formula | C7H9F3O3 | |

| Molecular Weight | 200.14 g/mol | |